Piperidinium, 1,1'-(p,p'-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester
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Overview
Description
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a piperidinium core linked to a biphenyl group through a series of butenylene and carboxymethyl groups, imparts it with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) typically involves the reaction of piperidine with biphenyl derivatives under controlled conditions. One common method involves the use of secondary amines and α,ω-dibromoalkanes in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide . This method is known for its high yield and purity, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to accelerate the reaction between secondary amines and α,ω-dibromoalkanes. This method not only improves the reaction rate but also enhances the yield and selectivity of the product . The use of microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological membranes and ion transport.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of ionic liquids and as an electrolyte in batteries.
Mechanism of Action
The mechanism of action of Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Used in lithium-ion batteries.
Piperidinium, 1-ethyl-1-methyl-, iodide: Known for its applications in organic synthesis.
Uniqueness
Piperidinium, 1,1’-(p,p’-biphenylylenebis(3-methyl-2-butenylene))bis(1-carboxymethyl-, dichloride, dipropyl ester) stands out due to its unique biphenyl linkage and the presence of multiple functional groups, which confer it with distinct chemical reactivity and a broad spectrum of applications. Its ability to form stable ionic liquids and its potential therapeutic properties further highlight its uniqueness among similar compounds.
Properties
CAS No. |
55618-68-3 |
---|---|
Molecular Formula |
C42H62Cl2N2O4 |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
propyl 2-[1-[(E)-3-methyl-4-[4-[4-[(E)-2-methyl-4-[1-(2-oxo-2-propoxyethyl)piperidin-1-ium-1-yl]but-2-enyl]phenyl]phenyl]but-2-enyl]piperidin-1-ium-1-yl]acetate;dichloride |
InChI |
InChI=1S/C42H62N2O4.2ClH/c1-5-29-47-41(45)33-43(23-9-7-10-24-43)27-21-35(3)31-37-13-17-39(18-14-37)40-19-15-38(16-20-40)32-36(4)22-28-44(25-11-8-12-26-44)34-42(46)48-30-6-2;;/h13-22H,5-12,23-34H2,1-4H3;2*1H/q+2;;/p-2/b35-21+,36-22+;; |
InChI Key |
JVTLCQJVWANUBY-MJTDIJGESA-L |
Isomeric SMILES |
CCCOC(=O)C[N+]1(CCCCC1)C/C=C(/CC2=CC=C(C=C2)C3=CC=C(C=C3)C/C(=C/C[N+]4(CCCCC4)CC(=O)OCCC)/C)\C.[Cl-].[Cl-] |
Canonical SMILES |
CCCOC(=O)C[N+]1(CCCCC1)CC=C(C)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=CC[N+]4(CCCCC4)CC(=O)OCCC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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